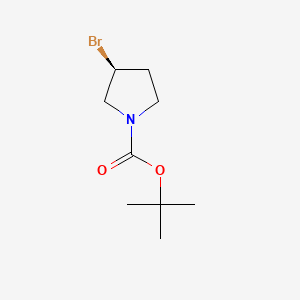

(S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl (3S)-3-bromopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTKPXFJOXKUEY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653094 | |

| Record name | tert-Butyl (3S)-3-bromopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569660-89-5 | |

| Record name | tert-Butyl (3S)-3-bromopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-tert-butyl 3-bromopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Mechanistic Insights

- The bromination proceeds via a radical mechanism initiated by AIBN or light.

- The radical abstracts a hydrogen atom from the 3-position of the pyrrolidine ring, generating a carbon-centered radical.

- This radical reacts with NBS to form the 3-bromo product and succinimide.

- The Boc group stabilizes the nitrogen, preventing side reactions.

Research Findings and Optimization

Yield and Purity

- Typical isolated yields range from 65% to 85% depending on reaction scale and purification methods.

- Enantiomeric purity is preserved (>98% ee) by using optically pure starting materials and mild conditions.

Alternative Brominating Agents

- While NBS is standard, other brominating agents such as bromine (Br2) or dibromohydantoin have been tested but often lead to less selectivity or harsher conditions.

Solvent Effects

- Non-polar solvents like CCl4 favor radical bromination with high selectivity.

- Polar solvents can lead to side reactions or lower yields.

Summary Table of Preparation Methods

| Method No. | Starting Material | Brominating Agent | Initiator/Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | (S)-tert-Butyl pyrrolidine-1-carboxylate | NBS | AIBN, reflux, inert atmosphere | CCl4 or DCM | 70–80 | Standard method, high stereoselectivity |

| 2 | (S)-tert-Butyl pyrrolidine-1-carboxylate | NBS | Light irradiation, room temp | DCM | 65–75 | Mild conditions, slightly longer reaction |

| 3 | (S)-tert-Butyl pyrrolidine-1-carboxylate | Br2 | Dark, low temp | CCl4 | 50–60 | Less selective, potential over-bromination |

| 4 | (S)-tert-Butyl pyrrolidine-1-carboxylate | NBS (continuous flow) | Flow reactor, controlled temp | CCl4 or DCM | 80–85 | Industrial scale, improved reproducibility |

Additional Notes on Stereochemistry and Purification

- The (S)-configuration is retained by starting with enantiomerically pure Boc-protected pyrrolidine.

- Purification typically involves silica gel chromatography or recrystallization.

- Analytical techniques such as chiral HPLC and NMR confirm stereochemical integrity and purity.

化学反应分析

Types of Reactions

(S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrrolidine derivatives .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C9H16BrNO2

- Molecular Weight : 250.13 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a bromine atom at the third position and a tert-butyl ester at the carboxylic acid position.

Synthetic Routes

The synthesis of (S)-tert-butyl 3-bromopyrrolidine-1-carboxylate can be accomplished through various methods, including:

- Bromination of Pyrrolidine : Utilizing carbon tetrabromide (CBr4) and triphenylphosphine in tetrahydrofuran (THF) under controlled temperatures to introduce the bromine atom.

- Formation of Tert-butyl Ester : Protecting the carboxylic acid group by converting it into a tert-butyl ester using reagents like tert-butyl chloroformate.

Medicinal Chemistry

This compound serves as a building block in the synthesis of biologically active compounds. Its unique structure allows for modifications that can lead to new therapeutic agents.

- Case Study : Research has shown that derivatives of this compound exhibit promising results in targeting specific biological pathways, making them candidates for drug development against various diseases .

Organic Synthesis

The compound is utilized as a versatile intermediate in organic synthesis, particularly in the development of complex organic molecules.

Chemical Biology

Investigations into the biochemical interactions of this compound have identified its potential as a biochemical probe, aiding in the understanding of enzyme mechanisms and receptor interactions.

- Mechanism of Action : The presence of the bromine atom enhances binding affinity to specific targets, influencing various biochemical pathways .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Applications |

|---|---|---|

| This compound | Structure | Drug synthesis, ligand development |

| Tert-butyl 3-fluoropyrrolidine-1-carboxylate | Structure | Medicinal chemistry, organic synthesis |

| (S)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate | Structure | Biochemical probes, drug development |

作用机制

The mechanism of action of (S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of different derivatives. These derivatives can interact with biological molecules, such as enzymes and receptors, to exert their effects .

相似化合物的比较

Structural and Functional Group Analysis

Below is a comparative analysis:

Table 1: Comparison of Structural Analogs

Stereochemical Considerations

The (S)-configuration in the target compound and its analogs is critical for enantioselective synthesis. Programs like SHELX are widely used in crystallography to resolve such stereochemical details, ensuring accuracy in structural assignments for chiral intermediates.

生物活性

(S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate, a chiral compound with the molecular formula C₉H₁₆BrNO₂ and CAS number 569660-89-5, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug synthesis. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a bromine atom at the 3-position and a tert-butyl ester at the carboxylic acid position. The stereochemistry of this compound is significant, influencing its reactivity and biological interactions.

Synthesis and Applications

This compound is primarily used as a building block for synthesizing more complex molecules. Its functional groups facilitate various chemical reactions, making it valuable in organic synthesis. For instance, it has been utilized in the preparation of Toll-like receptor (TLR) agonists, which are crucial for developing vaccine adjuvants .

Case Studies

- TLR Agonist Development : A study focused on developing TLR7/8 agonists demonstrated that varying the alkyl linker length in compounds derived from this compound significantly influenced their potency and selectivity in cytokine induction from human peripheral blood mononuclear cells (hPBMCs). The (S) isomer was found to be less potent than its (R) counterpart, indicating that chirality plays a crucial role in biological activity .

- Comparison with Related Compounds : Research comparing this compound with its enantiomer (R)-tert-butyl 3-bromopyrrolidine-1-carboxylate revealed differences in biological activity. The (R) form exhibited enhanced potency in certain assays, underscoring the importance of stereochemical configuration in drug design.

Comparative Analysis of Similar Compounds

The following table summarizes structural comparisons between this compound and related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-tert-Butyl 3-bromopyrrolidine-1-carboxylate | Enantiomeric form; different stereochemistry | Potentially different biological activity |

| tert-butyl 2-bromopyrrolidine-1-carboxylate | Bromine at the 2-position | Variation in reactivity due to position change |

| (S)-tert-butyl 4-bromopyrrolidine-1-carboxylate | Bromine at the 4-position | Different pharmacological properties |

Research Findings

Recent studies have indicated that the biological activity of this compound can be modulated by various factors, including:

- Chirality : The (S) isomer generally exhibits lower potency compared to the (R) isomer in TLR-related assays, emphasizing how stereochemistry affects receptor interactions .

- Substituent Variations : Changes in substituents on the pyrrolidine ring can lead to significant variations in biological activity and pharmacological profiles, making this compound a versatile scaffold for drug development .

常见问题

Q. What synthetic methodologies are commonly employed for preparing (S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate, and how is stereochemical integrity maintained?

Methodological Answer: The synthesis typically involves functionalization of the pyrrolidine ring via bromination or substitution. Key steps include:

- Boc Protection : Introducing the tert-butyloxycarbonyl (Boc) group to stabilize the pyrrolidine nitrogen during subsequent reactions .

- Stereoselective Bromination : Bromination at the 3-position is achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions to retain the (S)-configuration.

- Chiral Resolution : Techniques such as chiral HPLC or enzymatic resolution ensure enantiomeric purity.

For example, tert-butyl esters of similar pyrrolidine derivatives are synthesized via nucleophilic substitution with bromine sources in dichloromethane, using triethylamine as a base and DMAP as a catalyst .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the stereochemistry and purity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves absolute stereochemistry using programs like SHELX for structure refinement. The Boc group enhances crystallinity, aiding in unambiguous assignment of the (S)-configuration .

- Dynamic NMR Analysis : Low-temperature ¹H/¹³C NMR detects conformational equilibria (e.g., tert-butyl axial/equatorial positions) and confirms dynamic behavior in solution .

- Chiral HPLC : Validates enantiomeric purity by separating diastereomers using chiral stationary phases.

Advanced Research Questions

Q. How can contradictions between experimental NMR data and computational predictions of tert-butyl group conformations be resolved?

Methodological Answer: Discrepancies often arise from solvent effects in DFT calculations. To address this:

- Explicit Solvent Modeling : Incorporate solvent molecules (e.g., dichloromethane) into DFT calculations to account for solvation forces that stabilize equatorial conformers .

- Variable-Temperature NMR : Perform experiments between −80°C to 25°C to observe slow exchange regimes and quantify energy barriers between conformers .

- Cross-Validation : Compare calculated chemical shifts (with solvent corrections) to experimental NMR data.

Q. What experimental design strategies optimize the synthesis yield and selectivity of this compound?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, catalyst loading, solvent polarity) and identify optimal conditions. For example, Mo(CO)₆-catalyzed epoxidation optimizations highlight the utility of DoE in maximizing substrate conversion .

- Kinetic Control : Lower reaction temperatures (−10°C to 0°C) favor kinetic products, reducing side reactions like elimination or racemization .

- In-situ Monitoring : Employ techniques like FTIR or LC-MS to track intermediate formation and adjust reaction parameters dynamically.

Q. How does the bromine substituent influence reactivity in cross-coupling reactions, and what strategies mitigate undesired side reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling : The bromine atom acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Use Pd(PPh₃)₄ or XPhos ligands to enhance reactivity .

- Minimizing Elimination : Avoid strong bases (e.g., NaH) in polar aprotic solvents; instead, use mild bases (K₂CO₃) in THF/water mixtures.

- Protection Strategies : Temporarily protect the Boc group with TFA during coupling to prevent deprotection.

Q. What computational approaches predict the stability and reactivity of intermediates in the synthesis of this compound?

Methodological Answer:

- DFT Calculations : Map reaction pathways (e.g., bromination transition states) to identify rate-limiting steps and stabilize intermediates via steric or electronic tuning .

- Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability, particularly for charged species.

- NBO Analysis : Quantify hyperconjugative interactions stabilizing intermediates, such as resonance between the bromine and carbonyl groups.

Q. How can crystallization-driven conformational changes in the pyrrolidine ring be exploited for selective functionalization?

Methodological Answer:

- Crystallization Screening : Use high-throughput platforms to identify conditions where the tert-butyl group adopts a specific conformation (axial/equatorial), locking the ring geometry for regioselective reactions .

- Solid-State NMR : Compare solution and crystal conformations to design functionalization strategies that leverage rigid intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。